2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride
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Overview
Description
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is a chemical compound that has garnered significant attention in scientific research. It is particularly noted for its role as a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia .
Mechanism of Action
Target of Action
The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is the α1a-adrenoceptor . This receptor is a subtype of alpha-1 adrenergic receptors, which are critical in the regulation of smooth muscle tone.
Mode of Action
As an antagonist of the α1a-adrenoceptor, this compound binds to these receptors and inhibits their activation . This prevents the typical physiological responses triggered by the activation of these receptors, such as contraction of smooth muscles.
Biochemical Pathways
The α1a-adrenoceptor is part of the adrenergic signaling pathway. When antagonized by this compound, the downstream effects of this pathway, such as vasoconstriction and smooth muscle contraction, are inhibited .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles. By antagonizing the α1a-adrenoceptor, it inhibits the contraction of smooth muscles, which is beneficial in conditions like benign prostatic hypertrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride typically begins with 2-nitrochlorobenzene as the starting material. The process involves several steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . This method is noted for its convenience and cost-effectiveness in producing the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amines, while oxidation reactions produce oxides.
Scientific Research Applications
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to cellular signaling and receptor interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate: Another intermediate used in the synthesis of Silodosin.
2-(2-Fluorophenoxy)ethanamine hydrochloride: A related compound with similar structural features.
Uniqueness
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14;/h1-4H,5-7,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCGPVXXISCUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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